molecular formula C20H21AsS2Si B14397016 Triphenylsilyl dimethylarsinodithioate CAS No. 89901-32-6

Triphenylsilyl dimethylarsinodithioate

Cat. No.: B14397016
CAS No.: 89901-32-6
M. Wt: 428.5 g/mol
InChI Key: LZGRYDKMQBCHSD-UHFFFAOYSA-N
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Description

Triphenylsilyl dimethylarsinodithioate is an organometallic compound featuring a triphenylsilyl group bonded to a dimethylarsinodithioate moiety. The triphenylsilyl group (C₆H₅)₃Si— is known for its steric bulk and electron-withdrawing properties, which influence reactivity and stability. The dimethylarsinodithioate group (As(S)₂(CH₃)₂) introduces arsenic-sulfur bonding, likely conferring unique redox or catalytic behavior. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving silyl halides and arsenic-containing nucleophiles .

Properties

CAS No.

89901-32-6

Molecular Formula

C20H21AsS2Si

Molecular Weight

428.5 g/mol

IUPAC Name

dimethyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane

InChI

InChI=1S/C20H21AsS2Si/c1-21(2,22)23-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3

InChI Key

LZGRYDKMQBCHSD-UHFFFAOYSA-N

Canonical SMILES

C[As](=S)(C)S[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylsilyl dimethylarsinodithioate typically involves the reaction of triphenylsilyl chloride with dimethylarsinodithioate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

Triphenylsilyl dimethylarsinodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylsilyl oxide derivatives, while reduction could produce simpler arsenic compounds .

Scientific Research Applications

Triphenylsilyl dimethylarsinodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylsilyl dimethylarsinodithioate involves its interaction with molecular targets through its silyl and arsenic moieties. The compound can form stable complexes with various substrates, facilitating reactions such as silylation and arsenic-based transformations. These interactions are crucial for its effectiveness in organic synthesis and other applications .

Comparison with Similar Compounds

Tpseoc-Reagents (Triphenylsilyl Ethoxycarbonyl Derivatives)

Examples :

  • 2-(Triphenylsilyl)ethyl chloroformate (5)
  • N-tert-Butoxycarbonyl-1-[2-(triphenylsilyl)ethoxycarbonyl]-L-tryptophan methyl ester (29)

Key Differences :

  • Functional Groups: Tpseoc-reagents feature ethoxycarbonyl (-OCO₂R) groups, whereas Triphenylsilyl dimethylarsinodithioate contains arsenic-sulfur bonds. The latter is expected to exhibit higher polarity and redox activity due to arsenic’s electronegativity and sulfur’s nucleophilicity.
  • Synthesis : Tpseoc derivatives are synthesized via hydroboration-oxidation of triphenylvinylsilane followed by functionalization with chloroformates or imidazole carbamates . In contrast, arsenic-containing analogs would require arsenic precursors (e.g., dimethylarsinic acid) and thiolating agents.
  • Applications : Tpseoc-reagents are used in peptide synthesis as protective groups due to their stability under acidic conditions . Arsenic-sulfur compounds may find use in catalysis or materials science, though toxicity limits biomedical applications.

Table 1: Comparative Data for Tpseoc-Reagents

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Reference
2-(Triphenylsilyl)ethanol C₂₀H₂₂OSi 306.47 Intermediate for Tpseoc
Compound 29 C₃₈H₄₄N₂O₅Si 660.94 Peptide protection

Bis(triphenylsilyl) Aromatic Derivatives

Examples :

  • (R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol (C₅₆H₄₂O₂Si₂, MW 803.09)
  • (S)-3,3′-Bis(triphenylsilyl)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2,2′-naphthol (C₅₆H₅₀O₂Si₂, MW 811.16)

Key Differences :

  • Symmetry and Steric Effects: Bis(triphenylsilyl) compounds exhibit axial chirality and are used as chiral ligands in asymmetric catalysis .
  • Thermal Stability : Silylated naphthols have high thermal stability (melting points >200°C inferred from catalog data), while arsenic-sulfur bonds may decompose at lower temperatures due to weaker As-S bonds.

Table 2: Bis(triphenylsilyl) Compounds in Catalysis

Compound CAS RN Molecular Weight (g/mol) Price (100 mg) Application Reference
(R)-3,3′-Bis(triphenylsilyl)-bi-2-naphthol 111822-69-6 803.09 JPY 42,700 Asymmetric catalysis
(S)-Octahydro-bis(triphenylsilyl)-naphthol N/A 811.16 JPY 32,800 Chiral ligand synthesis

Triphenylsilyl Chloride Derivatives

Example : Triphenylsilyl chloride (CAS 76-86-8)

  • Applications : A key intermediate for synthesizing silyl ethers and esters. Market data indicates its use in pharmaceuticals and agrochemicals .
  • Contrast with Target Compound: Unlike this compound, Triphenylsilyl chloride is highly reactive toward nucleophiles (e.g., alcohols, amines) but lacks the arsenic-sulfur moiety, limiting its utility in heavy-metal chemistry.

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